Cas no 20605-47-4 (Benzene,1-methyl-4-[(2-phenylethenyl)sulfonyl]-)

Benzene,1-methyl-4-[(2-phenylethenyl)sulfonyl]- structure
20605-47-4 structure
Product Name:Benzene,1-methyl-4-[(2-phenylethenyl)sulfonyl]-
CAS-nummer:20605-47-4
MF:C15H14O2S
MW:258.335463047028
CID:284182
PubChem ID:757561
Update Time:2025-04-19

Benzene,1-methyl-4-[(2-phenylethenyl)sulfonyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1-methyl-4-[(2-phenylethenyl)sulfonyl]-
    • 1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene
    • 1-BROMO-6,6-DIMETHYL-2-HEPTENE-4-YNE
    • 1-BROMO-6,6-DIMETHYL-HEPT-2-EN-4-YNE
    • 1-methyl-4-((2-phenylallyl)sulfonyl)benzene
    • 2-Hepten-4-yne, 1-bromo-6,6-dimethyl-
    • p-tolyl vinyl sulfone
    • Styryl-p-tolyl-sulfon
    • styryl-p-tolyl-sulfone
    • TIMTEC-BB SBB008839
    • Z)-1-methyl-4-(styrylsulfonyl)benzene
    • AB-131/40647149
    • SMR000204240
    • 1-METHYL-4-[(E)-2-PHENYLETHENYL]SULFONYL-BENZENE
    • 4-methylphenyl 2-phenylvinyl sulfone
    • NSC-266353
    • PIALZYNUNCIZLT-VAWYXSNFSA-N
    • (E)-Styryl p-tolyl sulfone
    • HMS2514N13
    • NSC 140137
    • SR-01000399056-1
    • 20605-47-4
    • NSC-140137
    • STYRYL P-TOLYL SULFONE
    • MLS000585677
    • (e)-1-(4-methylbenzenesulfonyl)-2-phenylethene
    • 1-Methyl-4-([(E)-2-phenylethenyl]sulfonyl)benzene #
    • NSC140137
    • (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene
    • AKOS001490759
    • CHEMBL1865301
    • (E)-1-Methyl-4-(styrylsulfonyl)benzene
    • 1-methyl-4-{[(E)-2-phenylvinyl]sulfonyl}benzene
    • 16212-08-1
    • DTXSID201310925
    • NSC266353
    • SR-01000399056
    • Benzene, 1-methyl-4-[(2-phenylethenyl)sulfonyl]-
    • 1-METHYL-4-[(1E)-2-PHENYLETHENESULFONYL]BENZENE
    • NCGC00245879-01
    • Inchi: 1S/C15H14O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+
    • InChI-sleutel: PIALZYNUNCIZLT-VAWYXSNFSA-N
    • LACHT: S(/C=C/C1C=CC=CC=1)(C1C=CC(C)=CC=1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 258.07152
  • Monoisotopische massa: 258.07145086g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 364
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 42.5Ų

Experimentele eigenschappen

  • PSA: 34.14

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